Bis(2-methylpropyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a dihydropyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives with varying substituents, such as:
- 3,5-DIETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 3,5-DIISOPROPYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Uniqueness
What sets 3,5-BIS(2-METHYLPROPYL) 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H32ClNO5 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H32ClNO5/c1-15(2)13-32-26(30)23-17(5)29-18(6)24(27(31)33-14-16(3)4)25(23)22-12-11-21(34-22)19-7-9-20(28)10-8-19/h7-12,15-16,25,29H,13-14H2,1-6H3 |
InChI Key |
BVLIUDODKGWUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C |
Origin of Product |
United States |
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